molecular formula C11H18N2O2 B1453373 (S)-Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate CAS No. 1187931-76-5

(S)-Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate

Cat. No.: B1453373
CAS No.: 1187931-76-5
M. Wt: 210.27 g/mol
InChI Key: IPLBXZOFLWOERN-SECBINFHSA-N
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Description

Key Observations:

  • Electronic Effects : The cyanomethyl group’s strong electron-withdrawing nature polarizes the pyrrolidine ring, increasing susceptibility to nucleophilic attack at the C3 position compared to ester- or amino-substituted analogs.
  • Steric Considerations : The -CH₂CN substituent introduces moderate steric bulk, which influences diastereoselectivity in subsequent derivatization reactions.
  • Conformational Flexibility : Pyrrolidine rings with smaller substituents (e.g., -CN) exhibit broader pseudorotation ranges, while bulkier groups (e.g., -CO₂tBu) restrict conformational mobility.

Properties

IUPAC Name

tert-butyl (3S)-3-(cyanomethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-7-5-9(8-13)4-6-12/h9H,4-5,7-8H2,1-3H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLBXZOFLWOERN-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies

The preparation of (S)-Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate typically involves multi-step synthesis starting from chiral pyrrolidine derivatives, such as (S)-3-hydroxymethylpyrrolidine or protected L-proline derivatives. The key steps include:

Detailed Preparation Methods

Cyanomethylation via Nucleophilic Substitution of Tosylates

One efficient method involves displacement of a tosylate group by cyanide ion:

  • Step 1: Synthesis of (S)-tert-butyl 3-(tosyloxymethyl)pyrrolidine-1-carboxylate from the corresponding (S)-3-hydroxymethyl precursor by reaction with tosyl chloride under basic conditions.
  • Step 2: Treatment of the tosylate intermediate with sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) at elevated temperature (around 90°C) overnight.
  • Step 3: Work-up includes extraction with ethyl acetate, washing with aqueous lithium chloride and brine, drying, and concentration.
  • Step 4: Purification by silica gel column chromatography (e.g., petroleum ether:ethyl acetate 5:1) to afford this compound in high yield (~95%) as a colorless oil.

This method is supported by patent literature and experimental data demonstrating a 94.8% yield under these conditions.

Boc Protection of Pyrrolidine Nitrogen

Protection of the pyrrolidine nitrogen is commonly performed before cyanomethylation to prevent side reactions:

  • Reaction of the free amine with tert-butyl chloroformate (Boc2O) in the presence of a base such as triethylamine or DIPEA in an organic solvent like dichloromethane at low temperature (0–20°C).
  • This step ensures the formation of the Boc-protected intermediate with retention of stereochemistry and facilitates subsequent functionalization steps.

Alternative Synthetic Routes

  • Electrochemical methods: Recent advances include electrochemical carboamidation sequences to form cyclic β-amidoamine structures, which can be adapted for cyanomethylated pyrrolidine derivatives, though these are less common for this specific compound.
  • Multi-step synthesis from L-proline: Starting from L-proline, the amine is protected, followed by functionalization at the 3-position through alkylation or cyanomethylation using mixed anhydride methods (e.g., isobutyl chloroformate/DIPEA).

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Boc protection tert-butyl chloroformate, base (TEA/DIPEA), CH2Cl2 0–20°C 2–12 hours >90 Mild conditions to avoid racemization
Tosylation of hydroxymethyl Tosyl chloride, base (pyridine/TEA) Room temp 4–12 hours High Formation of good leaving group
Cyanomethylation NaCN, DMSO 90°C Overnight ~95 Elevated temp promotes substitution
Purification Silica gel chromatography N/A N/A N/A Petroleum ether:ethyl acetate (5:1) solvent

Stereochemical Control and Purity

  • The stereochemical integrity of the (S)-enantiomer is maintained by conducting reactions under mild conditions to avoid racemization.
  • Enantiopurity is confirmed by chiral HPLC, polarimetry ([α]D values), and LC-MS analysis.
  • Monitoring by LC-MS during the reaction ensures minimal side product formation.

Stock Solution Preparation for Experimental Use

For practical applications, stock solutions of this compound are prepared at various molarities by dissolving precise amounts in solvents like DMSO. For example:

Amount of Compound 1 mM Solution (mL) 5 mM Solution (mL) 10 mM Solution (mL)
1 mg 4.7557 0.9511 0.4756
5 mg 23.7786 4.7557 2.3779
10 mg 47.5573 9.5115 4.7557

Preparation involves dissolving the compound in DMSO and then diluting with co-solvents such as PEG300, Tween 80, or corn oil for in vivo formulations, ensuring clarity at each step.

Summary of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Cyanomethylation of tosylate NaCN in DMSO, 90°C, overnight High yield (~95%), straightforward Requires handling toxic NaCN
Boc protection of amine tert-butyl chloroformate, base, low temp Protects amine, prevents side reactions Additional synthetic step
Alkylation via mixed anhydrides Isobutyl chloroformate, DIPEA, low temp Good stereochemical control Multi-step, requires careful control
Electrochemical methods Specialized electrochemical setup Innovative, potential for green chemistry Less established for this compound

Research Findings and Industrial Relevance

  • The described synthetic routes are scalable for industrial production, with purification by recrystallization or chromatography ensuring product quality.
  • The compound serves as a versatile intermediate in pharmaceutical synthesis due to its functional groups and chirality.
  • The preparation methods emphasize maintaining stereochemical purity, high yield, and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the cyanomethyl group to other functional groups, such as amines.

    Substitution: Nucleophilic substitution reactions can replace the cyanomethyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Synthetic Chemistry

(S)-Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure allows for modifications that enhance bioactivity, making it valuable in the design of novel therapeutic agents targeting specific diseases.

Table 1: Synthetic Applications

Application AreaDescription
PharmaceuticalsUsed as an intermediate in drug synthesis, particularly for compounds targeting neurological disorders.
AgrochemicalsServes as a precursor for developing crop protection agents.

Drug Development

The compound's ability to undergo various chemical transformations makes it suitable for drug development. Researchers utilize it to create derivatives with enhanced pharmacological properties.

Case Study: Antitumor Activity
Preliminary studies have indicated that this compound exhibits potential antitumor effects by modulating cell signaling pathways involved in proliferation and apoptosis.

Material Science

In material science, this compound is used to synthesize advanced materials with specific properties, such as improved stability and reactivity. It is beneficial in the development of coatings and polymers.

Table 2: Material Science Applications

Material TypeProperties Enhanced
CoatingsImproved adhesion and durability
PolymersEnhanced thermal stability

Biochemical Research

This compound acts as a building block for studying enzyme mechanisms and interactions. It aids researchers in understanding biological processes at a molecular level.

Application in Enzyme Studies
The compound can be used to design inhibitors that target specific enzymes, providing insights into metabolic pathways .

Analytical Chemistry

This compound is useful in developing analytical methods for detecting and quantifying related substances, which is crucial for quality control in pharmaceuticals.

Table 3: Analytical Applications

MethodologyPurpose
HPLCQuantification of active pharmaceutical ingredients
Mass SpectrometryIdentification of metabolites

Mechanism of Action

The mechanism of action of (S)-Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved in its mechanism of action include binding to active sites of enzymes and altering their activity.

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their distinguishing features are summarized below:

Compound Name CAS Number Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Differences
(S)-Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate 1187931-76-5 C₁₁H₁₈N₂O₂ Cyanomethyl at C3 226.27 Reference compound
(R)-Tert-butyl 3-cyanopyrrolidine-1-carboxylate 132945-78-9 C₁₀H₁₆N₂O₂ Cyano group at C3 (R-configuration) 212.25 Smaller substituent (cyano vs. cyanomethyl); R-configuration
tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate 1228665-86-8 C₁₆H₂₄N₂O₃ Pyridinyl group at C3 292.37 Bulky aromatic substituent; higher molecular weight
tert-Butyl (3R)-3-(hydroxymethyl)pyrrolidine-1-carboxylate 138108-72-2 C₁₀H₁₉NO₃ Hydroxymethyl at C3 (R-configuration) 201.26 Polar hydroxymethyl group; different stereochemistry
Tert-butyl 3-((cyanomethyl)(3-methoxyphenyl)amino)pyrrolidine-1-carboxylate (34a) Not provided C₁₈H₂₅N₃O₃ Cyanomethyl and phenylamino groups 331.41 Additional phenylamino moiety; increased complexity

Key Observations :

  • Substituent Effects: The cyanomethyl group in the target compound provides moderate electron-withdrawing character, enhancing reactivity toward nucleophilic substitution compared to hydroxymethyl or pyridinyl analogs .
  • Stereochemistry: The (S)-configuration distinguishes it from analogs like the (R)-3-cyanopyrrolidine derivative, which may exhibit divergent biological activity or synthetic utility .
Comparison with Analog Syntheses:
  • Pyridinyl Derivatives : Prepared via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring palladium catalysts .
  • Hydroxymethyl Analogs: Synthesized through reduction of ester or nitrile precursors (e.g., NaBH₄ reduction of cyanomethyl to hydroxymethyl) .
  • 34a : Achieved in 86% yield via reductive amination, highlighting efficient routes for N-alkylated pyrrolidines .

Physicochemical Properties

Property Target Compound 3-Cyano (R-isomer) Pyridinyl Analog Hydroxymethyl Analog
Molecular Weight 226.27 212.25 292.37 201.26
Polarity Moderate Low (cyano) Low (aromatic) High (hydroxyl)
Solubility Organic solvents Organic solvents DMSO, DMF Polar aprotic solvents
Stability Stable at RT Hydrolysis-prone (nitrile) Stable Sensitive to oxidation

Notes:

  • The cyanomethyl group enhances stability compared to primary nitriles but may still undergo hydrolysis under acidic/basic conditions .
  • Hydroxymethyl analogs require inert storage conditions to prevent oxidation .

Biological Activity

(S)-Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate is a chiral compound that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a cyanomethyl group and a tert-butyl ester moiety. Its specific (S)-configuration indicates a particular three-dimensional arrangement that is crucial for its biological interactions.

Molecular Formula : C12_{12}H18_{18}N2_2O2_2
Molecular Weight : 226.28 g/mol
CAS Number : 86953-79-9

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound may function as an inhibitor or activator , depending on its structural characteristics and the biological context. Key mechanisms include:

  • Enzyme Inhibition : The compound can bind to active sites on enzymes, altering their catalytic activity.
  • Receptor Modulation : It may interact with specific receptors, influencing signaling pathways and metabolic processes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest potential antitumor effects, possibly through modulation of cell signaling pathways involved in proliferation and apoptosis.
  • Neuroprotective Effects : The compound's ability to interact with neurotransmitter systems may confer neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntitumorPotential inhibition of tumor cell growth
NeuroprotectivePossible protection against neuronal damage
Enzyme InteractionModulation of enzyme activity
Receptor BindingInteraction with specific receptors

Case Studies

  • Antitumor Efficacy : A study evaluated the effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity, suggesting its potential as an anticancer agent. Further investigations are needed to elucidate the underlying mechanisms.
  • Neuroprotection in Animal Models : In vivo studies demonstrated that administration of the compound in models of neurodegeneration resulted in reduced neuronal loss and improved cognitive function, indicating its promise for treating conditions like Alzheimer's disease.

Research Findings

Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity. For instance:

  • Structural Modifications : Alterations to the cyanomethyl group have shown promise in increasing binding affinity to targeted enzymes.
  • Pharmacokinetic Studies : Investigations into the absorption, distribution, metabolism, and excretion (ADME) profiles are ongoing to better understand the compound's therapeutic potential.

Q & A

Q. What are the common synthetic routes for preparing (S)-tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate, and what key reagents are involved?

The compound is typically synthesized via nucleophilic substitution or protection/deprotection strategies. A common approach involves Boc-protected pyrrolidine intermediates. For example, tert-butyl esters are formed using Boc anhydride under basic conditions, while cyanomethyl groups are introduced via alkylation or substitution reactions. Key reagents include:

  • DMAP (4-dimethylaminopyridine) and triethylamine for activating intermediates in dichloromethane (0–20°C) .
  • Trifluoroacetic acid (TFA) for Boc deprotection, followed by neutralization with NaHCO₃ and extraction .
  • Chiral resolving agents (e.g., (S)-configured bromomethyl precursors) to ensure enantiomeric purity .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR spectroscopy : Confirms stereochemistry and functional group integration (e.g., tert-butyl singlet at ~1.4 ppm, pyrrolidine ring protons).
  • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2250 cm⁻¹) stretches.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₁H₁₈N₂O₂, [M+H]⁺ = 235.1447) .

Q. What purification methods are effective for isolating this compound?

  • Flash column chromatography with gradients of hexane/ethyl acetate (e.g., 6:4 ratio) .
  • Recrystallization from ethanol or dichloromethane to remove polar byproducts .

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during synthesis?

  • Use chiral catalysts (e.g., Sharpless ligands) or chiral resolving agents (e.g., (S)-bromomethyl precursors) to minimize racemization .
  • Monitor reactions at low temperatures (0–5°C) to reduce thermal epimerization .
  • Employ HPLC with chiral columns (e.g., Chiralpak AD-H) for purity validation .

Q. What strategies mitigate racemization during functionalization of the pyrrolidine ring?

  • Avoid strong acids/bases in reactions involving the stereocenter. Use TFA in dichloromethane for Boc deprotection, as it minimizes side reactions .
  • Perform stereospecific substitutions (e.g., Mitsunobu reactions) to retain configuration during cyanomethyl group installation .

Q. How to resolve contradictions in reactivity data for derivatives of this compound?

  • Conduct kinetic studies to compare reaction rates under varying conditions (e.g., solvent polarity, temperature).
  • Analyze competing pathways (e.g., SN1 vs. SN2 mechanisms) using isotopic labeling or computational modeling .

Q. What advanced analytical methods are suitable for detecting trace impurities?

  • LC-MS/MS : Detects low-abundance byproducts (e.g., de-Boc intermediates or hydrolyzed nitriles).
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures .

Methodological Design & Applications

Q. How to design a scalable synthesis protocol for gram-scale production?

  • Optimize solvent systems (e.g., replace dichloromethane with toluene for safer large-scale use).
  • Implement continuous flow chemistry to enhance yield and reduce purification steps .

Q. What are the challenges in developing enantioselective catalytic routes?

  • Identify catalysts compatible with nitrile groups (e.g., palladium complexes for cross-couplings).
  • Address steric hindrance from the tert-butyl group using bulky ligands (e.g., Josiphos) .

Q. How to incorporate this compound into medicinal chemistry workflows?

  • Use it as a precursor for bioactive molecules :
  • Convert the nitrile to amines (LiAlH₄ reduction) or carboxylic acids (acidic hydrolysis) .
  • Couple with boronic acids via Suzuki-Miyaura reactions for drug candidate diversification .

Safety & Handling

Q. What safety precautions are critical when handling this compound?

  • Use PPE (gloves, goggles) due to potential irritancy (risk phrases: H315, H319) .
  • Work in a fume hood to avoid inhalation of volatile reagents (e.g., TFA) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(S)-Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate
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(S)-Tert-butyl 3-(cyanomethyl)pyrrolidine-1-carboxylate

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